molecular formula C12H11NO2 B14372644 4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene CAS No. 90180-42-0

4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene

Cat. No.: B14372644
CAS No.: 90180-42-0
M. Wt: 201.22 g/mol
InChI Key: LYRFKOBAYWSJPJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[320]hepta-3,6-diene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenyl derivatives with suitable reagents can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90180-42-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene

InChI

InChI=1S/C12H11NO2/c1-14-9-4-2-8(3-5-9)12-10-6-7-11(10)15-13-12/h2-7,10-11H,1H3

InChI Key

LYRFKOBAYWSJPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3C2C=C3

Origin of Product

United States

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